1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine
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Overview
Description
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is a complex organic compound with the molecular formula C20H28N2O4. It is characterized by the presence of a piperidine ring substituted with a benzyl carbamate (Cbz) group and a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced via a reaction with a suitable diol and an amine, forming the 1,4-dioxa-8-azaspiro[4.5]decane moiety.
Chemical Reactions Analysis
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the Cbz group to a primary amine.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperidine ring or the spirocyclic structure.
Scientific Research Applications
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with various biological targets.
Chemical Synthesis: The compound is utilized in the development of new synthetic methodologies and the exploration of novel reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the Cbz group may play a role in modulating the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the precise pathways and molecular interactions involved .
Comparison with Similar Compounds
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can be compared with other similar compounds, such as:
1-N-BOC-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: This compound has a tert-butyl carbamate (BOC) group instead of a Cbz group, which may affect its chemical reactivity and biological activity.
1,4-Dioxa-8-azaspiro[4.5]decane: This simpler spirocyclic compound lacks the piperidine ring and the Cbz group, making it less complex but also less versatile in terms of chemical modifications.
The uniqueness of this compound lies in its combination of a spirocyclic structure with a piperidine ring and a Cbz group, which provides a unique scaffold for the development of new chemical entities with potential biological activities.
Properties
IUPAC Name |
benzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c23-19(24-16-17-4-2-1-3-5-17)22-10-6-18(7-11-22)21-12-8-20(9-13-21)25-14-15-26-20/h1-5,18H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHYCDHCOJQRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3(CC2)OCCO3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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